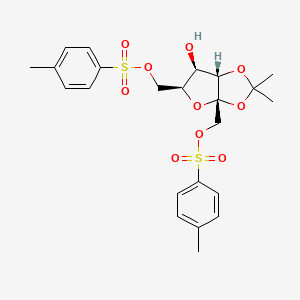
2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose
Overview
Description
2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose is a complex organic compound with the molecular formula C23H28O10S2 and a molecular weight of 528.59 g/mol. This compound is a derivative of sorbofuranose, a type of sugar, and is characterized by the presence of isopropylidene and p-toluenesulfonyl groups. It is widely used in the biomedical field, particularly in carbohydrate derivative synthesis and glycosylation reactions.
Preparation Methods
The synthesis of 2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose involves multiple steps. Initially, the sorbofuranose is protected with isopropylidene groups under acidic conditions to form the isopropylidene derivative . The reaction is carried out in an organic solvent like dichloromethane, and the product is purified through column chromatography .
Chemical Reactions Analysis
2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose undergoes various chemical reactions, including substitution and elimination reactions. The p-toluenesulfonyl groups act as good leaving groups, facilitating nucleophilic substitution reactions . Common reagents used in these reactions include nucleophiles such as sodium azide or potassium thiocyanate . The major products formed from these reactions depend on the nucleophile used; for example, reaction with sodium azide yields the corresponding azide derivative .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the synthesis of carbohydrate derivatives and glycosylation reactions. It is used as a building block for the formation of complex oligosaccharides and glycoconjugates, which are essential in biological studies and drug development.
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose involves its role as a glycosyl donor in glycosylation reactions. The p-toluenesulfonyl groups facilitate the formation of glycosidic bonds by acting as leaving groups, allowing the transfer of the sugar moiety to an acceptor molecule. This process is crucial in the synthesis of glycoconjugates, which play vital roles in various biological processes.
Comparison with Similar Compounds
2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose is unique due to its specific configuration and functional groups. Similar compounds include 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose and 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose . These compounds share similar protective groups but differ in their sugar moieties and the positions of the functional groups . The unique configuration of this compound makes it particularly effective in specific glycosylation reactions.
Properties
IUPAC Name |
[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10S2/c1-15-5-9-17(10-6-15)34(25,26)29-13-19-20(24)21-23(31-19,33-22(3,4)32-21)14-30-35(27,28)18-11-7-16(2)8-12-18/h5-12,19-21,24H,13-14H2,1-4H3/t19-,20+,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGKKKBAWACGX-KGSLCBSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132627 | |
| Record name | α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2484-55-1 | |
| Record name | α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2484-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



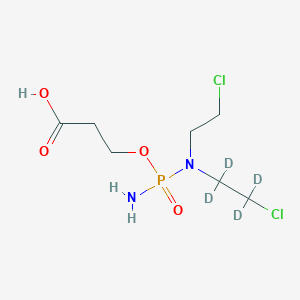
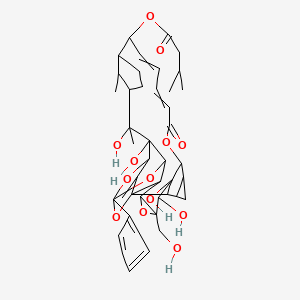
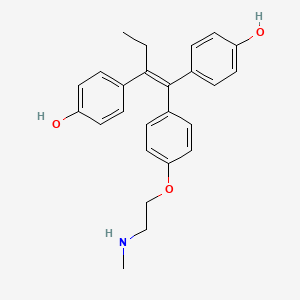
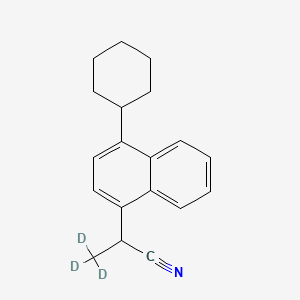
![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)
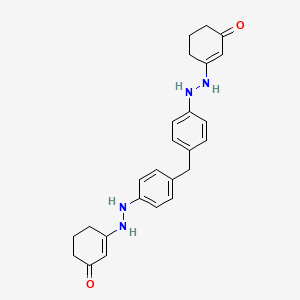
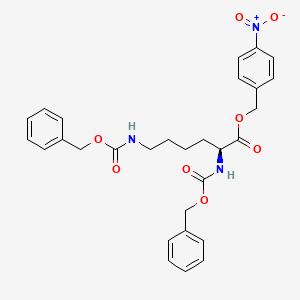
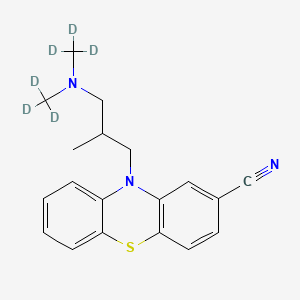
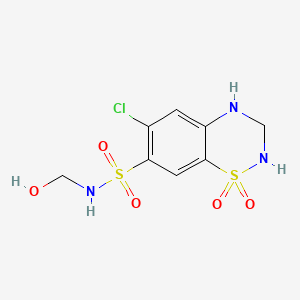
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole](/img/structure/B565316.png)
![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)

![[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B565321.png)
